molecular formula C20H22N4O4S3 B7949919 (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B7949919
M. Wt: 478.6 g/mol
InChI Key: RCZJVHXVCSKDKB-ZVHZXABRSA-N
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Description

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate (CAS No. 89604-92-2) is a structurally complex compound featuring a thiazole core, a benzo[d]thiazolylthio group, and a tert-butyl ester moiety . Its Z-configuration refers to the stereochemistry around the oxyimino double bond, which is critical for its reactivity and biological interactions. This compound is primarily utilized as an intermediate in synthesizing cephalosporin antibiotics, where it acts as an acylating agent to introduce the 2-aminothiazol-4-yl-acetoxyimino side chain—a structural motif known to enhance β-lactam antibiotic efficacy against resistant pathogens . The tert-butyl group improves lipophilicity and stability, while the benzo[d]thiazolylthio substituent may influence electronic properties and binding affinity .

Properties

IUPAC Name

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJVHXVCSKDKB-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89604-92-2
Record name 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N4O4S3C_{20}H_{22}N_{4}O_{4}S_{3}, with a molecular weight of 478.61 g/mol. The compound is classified as an irritant and is available in various purities for research purposes .

The biological activity of this compound can be attributed to its structural components, which include:

  • Benzothiazole and Thiazole Moieties : Known for their antibacterial properties, these groups enhance the compound's ability to inhibit bacterial growth.
  • Urea and Thiourea Derivatives : These functionalities are often linked to increased bioactivity against pathogens, including Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of (Z)-tert-butyl derivatives, revealing promising results against various strains:

  • Mycobacterium tuberculosis : The compound has shown significant activity against both wild-type and resistant strains (LepB-UE), with minimum inhibitory concentrations (MICs) ranging from 14 μM to 41 μM depending on structural modifications .
  • Bactericidal Effects : In vitro assays indicate that modifications to the benzothiazole core can enhance bactericidal activity while reducing cytotoxicity to human liver cells (HepG2), suggesting a favorable therapeutic index .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The HepG2 cell line has been commonly used to assess the cytotoxic effects:

  • IC50 Values : The IC50 values for HepG2 cells have been reported to vary significantly based on structural modifications, with some derivatives displaying IC50 > 100 μM, indicating low toxicity .

Structure-Activity Relationship (SAR)

A detailed exploration of the structure-activity relationship has been conducted to identify key features that contribute to the biological activity:

Modification Effect on Activity MIC (μM) HepG2 IC50 (μM)
Chloro substituent at position 4Increased activity against LepB-UE strain7.9>100
Methyl group additionIncreased cytotoxicity without improved activity155–1955.6
Replacement with benzimidazoleRetained potency but increased cytotoxicity23–32<100

This table summarizes key findings from SAR studies that highlight how specific chemical modifications can enhance efficacy while minimizing toxicity .

Case Studies

Several case studies have illustrated the potential applications of (Z)-tert-butyl derivatives:

  • Antitubercular Agents : Research indicates that certain derivatives exhibit potent antitubercular activity, making them candidates for further development as therapeutic agents against tuberculosis .
  • Cancer Research : Some studies suggest that benzothiazole derivatives may possess anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to the presence of the aminothiazole and benzothiazole structures, which are known for their biological activity.

  • Antimicrobial Activity : Research indicates that derivatives of aminothiazoles exhibit significant antimicrobial properties. A study showed that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting that (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate may possess similar properties .

Anticancer Research

The unique structural components of this compound make it a candidate for anticancer drug development. The thiazole and benzothiazole rings have been associated with various anticancer activities.

  • Mechanistic Studies : Preliminary studies suggest that compounds with similar scaffolds can inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms by which this compound affects cancer cell lines .

Synthetic Methodologies

The synthesis of this compound involves several steps, typically starting from commercially available thiazole and benzothiazole derivatives.

Synthesis Steps:

  • Formation of the Benzothiazole Derivative : This involves the reaction of benzoic acid derivatives with thioamide compounds.
  • Amination Reaction : The introduction of the aminothiazole moiety through nucleophilic substitution.
  • Esterification : The final step involves esterification with tert-butyl alcohol to yield the target compound.

Biological Assays

To evaluate the effectiveness of this compound in biological systems, various assays are employed:

Assay TypePurposeResult Interpretation
Antimicrobial AssaysTo test efficacy against bacteriaZone of inhibition or MIC values
Cytotoxicity AssaysTo assess effects on cancer cell linesIC50 values indicating cell viability
Apoptosis AssaysTo measure induction of apoptosisFlow cytometry results

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of (Z)-tert-butyl 2-(...) and tested their antimicrobial activity against Staphylococcus aureus. Results indicated that modifications to the thiazole group significantly enhanced activity compared to parent compounds .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of similar compounds in Cancer Research. The study demonstrated that certain derivatives could inhibit cell proliferation in breast cancer models through apoptosis pathways, suggesting a promising avenue for further exploration with (Z)-tert-butyl 2-(...) .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups of Comparable Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups References
(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate Benzo[d]thiazol-2-ylthio, tert-butyl ester, Z-oxyimino configuration ~481.56 Thiazole, ester, oxyimino, tert-butyl, sulfide
(Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b) 5,7-Dimethoxybenzo[d]thiazole, 3-hydroxy-4-methoxyphenyl propenone ~490.54 Thiazole, propenone, methoxy, hydroxy
(Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (I) Methoxyimino, methyl ester ~229.26 Thiazole, ester, oxyimino
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (II) Ethyl ester, E-methoxyimino configuration ~231.29 Thiazole, ester, oxyimino (E-configuration)
(Z)-2-Amino-thiazol-1-ium-4-yl)-2-(t-butoxycarbonylmethoxyimino)acetate monohydrate (II) t-Butoxycarbonylmethoxyimino, monohydrate ~343.36 Thiazole, oxyimino, tert-butyl, carboxylate

Key Observations:

Substituent Effects: The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller esters (e.g., methyl or ethyl in compounds I and II) .

Stereochemical Differences :

  • The Z-configuration in the target compound and compound I contrasts with the E-configuration in compound II, which alters molecular geometry and may impact antibiotic activity .

Functional Group Variations: Propenone-containing analogs (e.g., 5b) lack the tert-butyl ester but incorporate methoxy and hydroxy groups, which could improve aqueous solubility but reduce membrane permeability .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a common metric for structural similarity), the target compound shares ~60–70% similarity with other 2-aminothiazole derivatives (e.g., compound I) but <50% with propenone-containing analogs (e.g., 5b) due to divergent core structures . The benzo[d]thiazolylthio group further reduces similarity to simpler thiazoles, highlighting its uniqueness .

Research Findings and Implications

  • Antibiotic Applications : The tert-butyl ester and Z-configuration in the target compound are critical for its role in cephalosporin synthesis, offering improved stability over ethyl or methyl esters .
  • Metabolic Considerations : The benzo[d]thiazolylthio group may reduce oxidative metabolism compared to hydroxylated analogs, extending half-life .

Preparation Methods

Coupling of β-Lactam Core with Side-Chain Active Ester

A representative procedure involves dissolving 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-yl]methylpyridinium hydroxide dihydrochloride (3.64 g) in methanol (250 mL) and dichloromethane (150 mL). S-(2-benzothiazolyl)-2-amino-α-[(Z)-[1-(t-butoxycarbonyl)-1-methylethoxy]imino]-4-thiazole-thioacetate (5.74 g) is added, and the mixture is stirred at 20–25°C for 2 hours. After solvent evaporation, the residue is triturated with acetone, filtered, and partitioned between water and dichloromethane. The aqueous phase is lyophilized to yield the product (62.2%).

Table 1: Reaction Conditions and Yields for Core-Side Chain Coupling

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methanol/DCM20–25262.2>95
Acetonitrile/Triethylamine0–5186.999.9
THF/Water305092.698.9

tert-Butyl Esterification and Protective Group Strategies

The tert-butyl group is introduced via Boc protection. In one method, 65 g of azetidine is dissolved in acetonitrile (240 mL) and triethylamine (60 mL). TAEM (tert-butyl-active ester) is added in four portions, followed by ethyl acetate/water extraction. Acidification to pH 2 with HCl induces crystallization, yielding 116–120 g of aztreonam t-butyl ester after drying.

Key Variables Affecting Esterification:

  • Solvent Choice : Acetonitrile enhances solubility of intermediates, while dichloromethane facilitates phase separation during extraction.

  • pH Control : Maintaining pH 4–5 during extraction minimizes decomposition of acid-labile intermediates.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Low temperatures (0–5°C) improve stereoselectivity, as seen in a protocol where triethylamine (8.0 mL) and pyridine (2.7 mL) are added to a cooled (−5°C) acetonitrile solution of aztreonam. Dropwise addition of the active ester (13.3 g) over 4 hours yields 86.9% product.

Solvent Systems and Yield Correlation

Comparative studies show that methanol/dichloromethane mixtures yield 62.2% product, while acetonitrile/triethylamine systems achieve 86.9% yield due to better intermediate stability. Polar aprotic solvents like DMF are avoided due to side reactions with thiol groups.

Purification and Isolation Techniques

Crystallization and Lyophilization

Post-reaction mixtures are often diluted with ethyl acetate and washed with water to remove unreacted reagents. Acidification to pH 2 with HCl induces crystallization, with yields improving upon slow cooling (0°C overnight). Lyophilization of aqueous phases produces amorphous solids with >95% purity.

Chromatographic Purification

For small-scale syntheses, HPLC purification (Agilent Extend-C18 column, water/acetonitrile gradient) resolves impurities, albeit with lower yields (5%).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-acidification (pH <2) leads to decomposition; precise pH control via Amberlite resin or buffered solutions is critical.

  • Solvent Evaporation : Rapid evaporation under vacuum at 30°C prevents thermal degradation of heat-sensitive intermediates .

Q & A

Q. What are the optimal synthetic conditions for introducing the tert-butyl ester moiety in the target compound?

The tert-butyl ester group can be synthesized via nucleophilic substitution or condensation reactions. A reflux setup with potassium tert-butoxide in ethanol (3–5 hours, 60–80°C) is effective for tert-butyloxycarbonyl (Boc) protection, as demonstrated in analogous syntheses of carbamate derivatives . Catalytic bases like trimethylamine () or sodium acetate () may enhance yield by stabilizing intermediates.

Q. Which spectroscopic methods are critical for confirming the benzothiazolylthio component?

  • IR spectroscopy : Identify the C=S stretch (~680–620 cm⁻¹) and N–H bending (if present) in the benzothiazole ring .
  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.1–8.3 ppm) and quaternary carbons adjacent to sulfur .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement and validate bond lengths/angles, as shown for structurally related thiazole derivatives .

Q. How can the 2-aminothiazol-4-yl moiety be analytically verified?

The primary amine (–NH₂) in the 2-aminothiazole ring is confirmed via:

  • ¹H NMR : Broad singlet at δ 6.6–7.0 ppm (exchangeable protons) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass of the fragment (e.g., m/z 116 for C₃H₅N₃S⁺) .

Q. What purification strategies isolate the target compound from reaction by-products?

  • Recrystallization : Use acetic acid or ethanol/water mixtures for high-purity solids (≥95%) .
  • Column chromatography : Employ gradients of dichloromethane/methanol (30:1 to 10:1) to separate polar impurities .

Advanced Research Questions

Q. How are stereochemical challenges addressed during the formation of the (Z)-configured ethylideneaminooxy group?

The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxyimino and carbonyl groups. To confirm:

  • NOESY NMR : Detect spatial proximity between the tert-butyl protons and the thiazole ring .
  • X-ray diffraction : Resolve the dihedral angle (<10°) between the oxyimino and adjacent carbonyl groups, as seen in analogous (Z)-imino ethers .

Q. What strategies resolve contradictions in coupling yields between aminothiazole and benzothiazole derivatives?

Low yields (e.g., 39.5% in ) often stem from steric hindrance or competing side reactions. Mitigation includes:

  • Solvent optimization : Switch from DMF to THF to reduce polarity and favor coupling .
  • Catalysis : Add Cu(I) or Pd(0) to facilitate Ullmann-type C–S bond formation .

Q. How can computational methods predict the stability of the tert-butyl group under acidic conditions?

  • DFT calculations : Model the energy barrier for tert-butyl cleavage via protonation at the ester oxygen.
  • Molecular dynamics : Simulate degradation pathways in solvents (e.g., aqueous HCl) to identify labile sites .

Q. What experimental designs analyze the bioactivity of the compound’s thiazole-thioether linkage?

  • Enzyme inhibition assays : Test against cysteine proteases (e.g., caspase-3) due to thioether’s nucleophilic reactivity .
  • Antioxidant activity : Use DPPH radical scavenging assays, comparing IC₅₀ values to reference compounds (e.g., ascorbic acid) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reaction yields (e.g., vs. 5) may arise from divergent substrates or catalysts. Systematically vary parameters (temperature, solvent, stoichiometry) using a fractional factorial design .
  • Degradation Mitigation : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

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